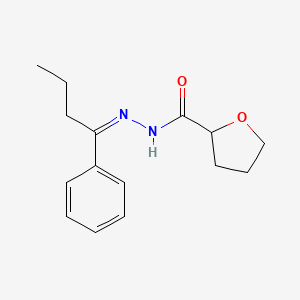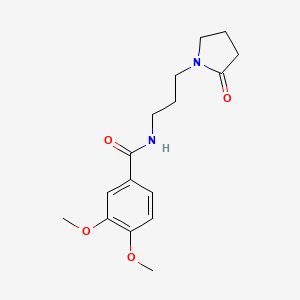
3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a benzamide group substituted with dimethoxy groups at the 3 and 4 positions, and a pyrrolidinone moiety attached via a propyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate. This can be achieved through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.
Attachment of the Propyl Linker: The pyrrolidinone intermediate is then reacted with a propyl halide in the presence of a base such as potassium carbonate to form the propyl-substituted pyrrolidinone.
Coupling with 3,4-Dimethoxybenzoyl Chloride: The final step involves the coupling of the propyl-substituted pyrrolidinone with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethoxy groups and the pyrrolidinone moiety allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- N-(3-(2-Oxopyrrolidin-1-yl)propyl)acetamide
Uniqueness
3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the dimethoxybenzamide and pyrrolidinone moieties allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations.
Properties
CAS No. |
832117-59-6 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C16H22N2O4/c1-21-13-7-6-12(11-14(13)22-2)16(20)17-8-4-10-18-9-3-5-15(18)19/h6-7,11H,3-5,8-10H2,1-2H3,(H,17,20) |
InChI Key |
HIDCAUHZMHEYSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
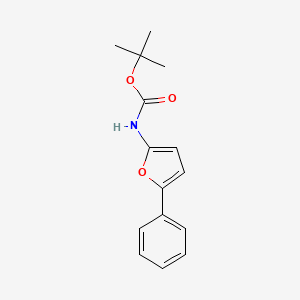
![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)

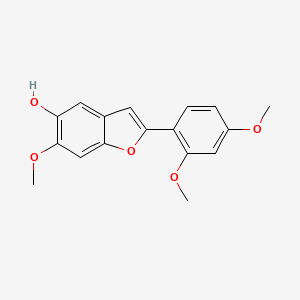
![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)

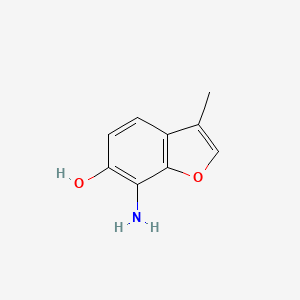
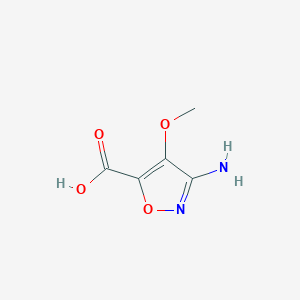
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
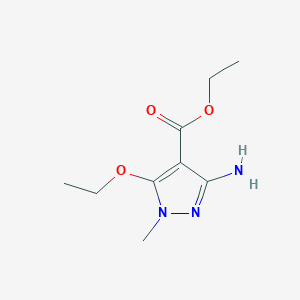
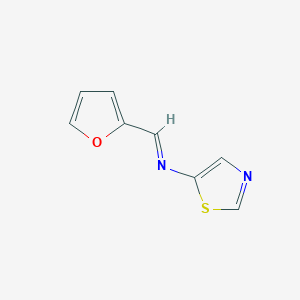
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
